3-(4-Amino-3-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group, a thio group, a dihydrotriazine ring, and a propanoic acid group. These groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It includes a 1,2,4-triazine ring, which is a type of heterocyclic aromatic ring that contains two nitrogen atoms and one oxygen atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the amino group (-NH2) is a common site of reactivity in many chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of an acid group (-COOH) suggests that it would be able to donate a proton and act as an acid .Scientific Research Applications
Anticancer Activity
Research by Saad and Moustafa (2011) highlighted the synthesis of S-glycosyl and S-alkyl derivatives of 1,2,4-triazinone derivatives, showing significant in vitro anticancer activities against different cancer cell lines. This suggests that derivatives of triazinones, which share a structural similarity with the compound , could be explored for their anticancer properties (H. Saad, A. Moustafa, 2011).
Material Science Applications
Takakazu Yamamoto et al. (2006) synthesized alternating copolymers between substituted 1,3,5-triazine and thiophene or bithiophene, which were transparent in most parts of the visible region and exhibited photoluminescence. These materials, due to their electronic properties, could be relevant in the development of optoelectronic devices. Given the structural relation, the compound in focus could potentially be used in similar applications (Takakazu Yamamoto et al., 2006).
Synthetic Chemistry
The synthesis of novel heterocyclic compounds and their applications in various fields, including antibacterial and mosquito-larvicidal activities, was explored by Castelino et al. (2014). This research underscores the versatility of triazine derivatives in synthesizing biologically active compounds, suggesting that the compound could serve as a precursor or intermediate in the synthesis of a wide range of heterocyclic compounds with potential biological activities (P. Castelino et al., 2014).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[4-amino-3-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9-3-4-11(10(2)7-9)18-13(22)8-26-16-20-19-12(5-6-14(23)24)15(25)21(16)17/h3-4,7H,5-6,8,17H2,1-2H3,(H,18,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUFULRDCASNTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2N)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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